![molecular formula C13H15N3O3 B1416495 N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087784-46-0](/img/structure/B1416495.png)
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide, have shown significant antitumor activity. Research reviews on imidazole derivatives indicate their potential in the development of new antitumor drugs. Various derivatives have been tested in preclinical stages, demonstrating effectiveness against different cancer types due to their unique structural properties and biological activities. These compounds are of interest both for new antitumor drug synthesis and for their broader biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Application in Pediatric Brain Tumors
Temozolomide, an imidazotetrazine class drug, is closely related to imidazole derivatives and has demonstrated good antitumor activity, especially in brain tumors. Its mechanism involves DNA methylation, making it effective across the blood-brain barrier. Despite its limited activity against pediatric brain tumors, the potential for combining temozolomide with other compounds to enhance efficacy in children's clinical trials is significant. This approach underlines the importance of imidazole derivatives in developing treatments for brain tumors (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).
Chemotherapy Enhancement in Hormone Refractory Prostate Cancer
Imidazole derivatives have also been evaluated in hormone refractory metastatic prostate cancer. Certain derivatives have demonstrated objective responses, offering new avenues for treatment strategies. Research highlights the importance of continuing to explore these derivatives for potential use in combination therapies to improve outcomes in prostate cancer treatment (Murphy, G., 1999).
Novel Drug Development
The structural uniqueness of the imidazole nucleus has made it a target for novel drug development, exploring a wide range of pharmacological properties. Research into imidazole derivatives continues to uncover potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects. The versatility and significance of imidazole compounds in medicinal chemistry highlight their potential for the development of new therapeutic agents (Sharma, A., Kumar, V., Kharb, R., Kumar, S., Sharma, P. C., & Pathak, D., 2016).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-4-3-10(7-12(11)19-2)8-15-13(17)16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYURVXIVBFPDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



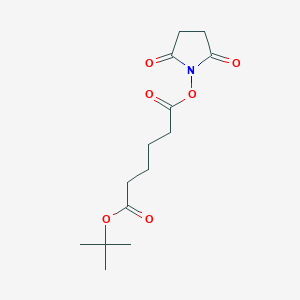
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

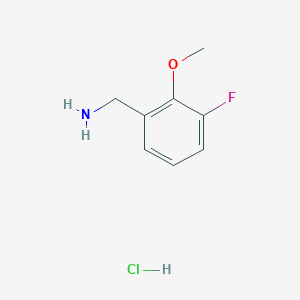
![methyl 2-[4-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B1416419.png)
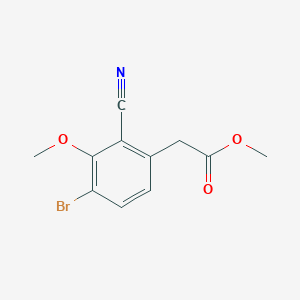
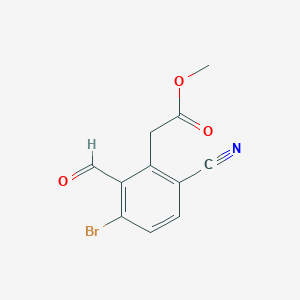

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
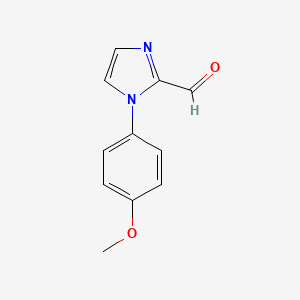
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)